4,4'-Dihydroxystilbene

Übersicht

Beschreibung

4,4’-Dihydroxystilbene, also known as 4,4’-stilbenediol, is a stilbenoid nonsteroidal estrogen. It is the parent compound of a group of more potent nonsteroidal estrogen derivatives, including diethylstilbestrol. This compound is known for its estrogenic properties and has been studied for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxystilbene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method involves the aldol condensation of benzaldehyde derivatives followed by dehydroxylation .

Industrial Production Methods

Industrial production of 4,4’-dihydroxystilbene often involves the use of catalytic hydrogenation of stilbene derivatives. This process ensures high yield and purity of the compound. The reaction conditions typically include the use of palladium or platinum catalysts under hydrogen gas .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dihydroxystilbene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Quinones and other carbonyl-containing compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated stilbene derivatives.

Wissenschaftliche Forschungsanwendungen

Case Studies

- Lung Cancer : In a murine model of lung cancer, treatment with 4,4'-dihydroxystilbene significantly reduced tumor volume and metastasis. The compound inhibited cell migration and invasion in vitro while also reducing liver metastatic lesions in treated mice .

- Neuroblastoma : Research indicated that this compound displayed higher cytotoxicity against human neuroblastoma cell lines compared to resveratrol. It induced mitochondrial and lysosomal membrane permeabilization, leading to cell death through caspase activation .

- Overcoming Drug Resistance : The compound has shown promise in overcoming resistance to chemotherapeutic agents such as gemcitabine in pancreatic cancer and cisplatin in ovarian cancer models .

Antioxidant Activity

Beyond its anticancer properties, this compound is recognized for its antioxidant capabilities. It has been shown to protect cells from oxidative stress by reducing mitochondrial membrane permeabilization and mitigating reactive oxygen species (ROS)-mediated damage. This cytoprotective effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Hormonal Modulation

As a nonsteroidal estrogen receptor modulator, this compound interacts with estrogen receptors to exert hormonal effects. It has been studied for its potential applications in hormone-related therapies due to its ability to induce selective down-regulation of estrogen receptors in breast cancer cells .

Wirkmechanismus

4,4’-Dihydroxystilbene exerts its effects primarily through its interaction with estrogen receptors. It binds with high affinity to both estrogen receptor alpha and estrogen receptor beta, modulating the expression of estrogen-responsive genes . Additionally, it inhibits ribonucleotide reductase, leading to reduced DNA synthesis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylstilbestrol: A more potent nonsteroidal estrogen derivative of 4,4’-dihydroxystilbene.

Resveratrol: Another stilbenoid with similar structure but different biological activities.

Hexestrol: A derivative with enhanced estrogenic effects due to additional lipophilic substituents.

Uniqueness

4,4’-Dihydroxystilbene is unique due to its dual role as both an estrogen receptor modulator and an inhibitor of ribonucleotide reductase. This dual functionality makes it a valuable compound for research in both hormone-related therapies and cancer treatment .

Biologische Aktivität

4,4'-Dihydroxystilbene (DHS) is a synthetic analog of resveratrol, a well-known phytoalexin recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its enhanced biological activity compared to resveratrol. This article reviews the biological activity of DHS, focusing on its anticancer properties, antioxidant effects, and mechanisms of action supported by various studies.

Chemical Structure and Properties

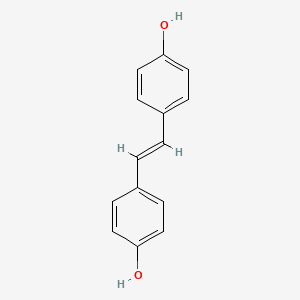

DHS features two hydroxyl groups at the 4 and 4' positions on the stilbene backbone, which significantly enhance its biological efficacy compared to other stilbene derivatives. The molecular structure is represented as follows:

In Vitro Studies

- Cell Proliferation Inhibition : DHS has been shown to suppress the proliferation of various cancer cell lines. For instance, studies demonstrated that DHS inhibited both anchorage-dependent and -independent growth of MCF-7 breast cancer cells more effectively than resveratrol. Treatment with DHS resulted in a reduction in S-phase cell population and an increase in p21 and p53 protein levels, indicating cell cycle arrest and apoptosis induction .

-

Mechanisms of Action :

- Ribonucleotide Reductase Inhibition : DHS was identified as a potent inhibitor of ribonucleotide reductase (RNR), which is crucial for DNA synthesis. By targeting the regulatory subunit RRM2 of RNR, DHS effectively reduced deoxyribonucleotide triphosphate (dNTP) levels, leading to DNA replication inhibition and increased apoptosis in cancer cells .

- Matrix Metalloproteinases (MMPs) Inhibition : DHS significantly reduced the activities of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. This inhibition correlates with decreased cell adhesion to extracellular matrix components .

In Vivo Studies

DHS has also been evaluated in animal models for its anticancer efficacy:

- Murine Models : In mouse models of lung cancer, DHS treatment resulted in significant reductions in tumor volume and angiogenesis. It also inhibited metastasis to the liver and lungs .

- Zebrafish Models : Similar results were observed in zebrafish models where DHS effectively inhibited lung cancer cell dissemination and invasion .

Antioxidant Activity

DHS exhibits strong antioxidant properties, surpassing those of resveratrol. It has been shown to protect against oxidative stress-induced damage in neuronal cells while inducing apoptosis in certain cancer cell lines through reactive oxygen species (ROS) generation . The antioxidant capacity of DHS is attributed to its ability to scavenge free radicals effectively.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAIWHIOIFKLEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022465 | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-36-3, 659-22-3 | |

| Record name | 4,4′-Dihydroxy-trans-stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-STILBENEDIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4'-Dihydroxystilbene exert its antitumor effects?

A1: this compound exhibits antitumor activity through multiple mechanisms. It has been shown to inhibit tumor-induced angiogenesis, a process crucial for tumor growth and metastasis. [] This antiangiogenic effect is linked to its ability to suppress the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in tumor cells and inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and blood vessel formation. [] Additionally, this compound can trigger apoptosis and autophagy in tumor cells, further contributing to its antitumor effects. [] Research suggests it may also modulate the tumor microenvironment by limiting the infiltration of tumor-associated immune cells and counteracting cancer-associated fibroblast (CAF) maturation. []

Q2: What is the role of this compound in protecting PC12 cells from oxidative stress?

A2: this compound exhibits cytoprotective effects against oxidative damage in PC12 cells. [] It reduces mitochondrial membrane permeabilization, a key event in apoptosis, and mitigates reactive oxygen species (ROS)-mediated caspase-3 activation induced by hydrogen peroxide. [] These findings highlight the antioxidant potential of this compound in specific cellular contexts.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H12O2, and its molecular weight is 212.24 g/mol.

Q4: Are there any characteristic spectroscopic features of this compound?

A4: this compound and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) and infrared (IR) regions of the electromagnetic spectrum. The exact positions of these bands are influenced by the nature and position of substituents on the stilbene scaffold. [] For example, increasing steric hindrance around the central double bond in dimethoxystilbene derivatives leads to a shift in the UV absorption bands and an increase in the out-of-plane Cα-H frequency in the IR spectra. []

Q5: How does the position of hydroxyl groups influence the biological activity of stilbene derivatives?

A5: The position of hydroxyl groups on the stilbene scaffold significantly impacts their biological activity. Studies comparing resveratrol (3,5,4'-trihydroxystilbene) with this compound and pinosylvin (3,5-dihydroxystilbene) demonstrate this clearly. For instance, in zebrafish models, this compound and pinosylvin show greater inhibitory effects on motor neuron growth than resveratrol. [] Similarly, these compounds exhibit distinct effects on U87 cell aggregation, highlighting the importance of hydroxyl group positioning in determining their biological activity. []

Q6: Does the presence of a double bond in the stilbene structure affect its estrogenic activity?

A6: Yes, the presence of a vinyl linkage in the stilbene structure is crucial for its estrogenic activity. [] Compounds lacking this double bond, such as 4,4'-dihydroxydibenzyl, exhibit significantly reduced estrogenic activity compared to their stilbene counterparts. [] This suggests that the planar and rigid conformation conferred by the double bond is essential for optimal interaction with estrogen receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.